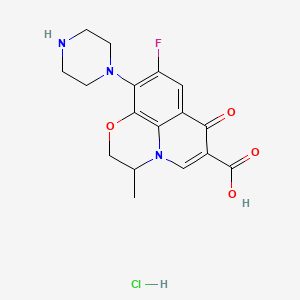

![molecular formula C31H45BrFN B562947 2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide CAS No. 914917-58-1](/img/structure/B562947.png)

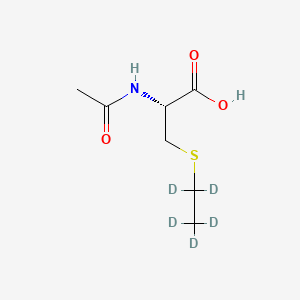

2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a type of quaternary ammonium salt, which are often used in various applications due to their surfactant properties. The presence of the isoquinoline structure suggests that it might have biological activity, as isoquinolines are found in a number of pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoquinoline ring, possibly through a Bischler-Napieralski reaction or a similar method. The tert-butylphenyl and undecyl groups would likely be added through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, a common structure in many alkaloids. The tert-butylphenyl and undecyl groups would add steric bulk and lipophilicity to the molecule .Chemical Reactions Analysis

As a quaternary ammonium salt, this compound would be expected to participate in reactions typical of this class of compounds, such as phase-transfer catalysis .Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions. As a quaternary ammonium salt, this compound would likely be quite polar and soluble in water. The presence of the long undecyl chain would add some lipophilicity, which could affect its solubility and other properties .科学的研究の応用

Synthetic Applications

Several studies have focused on the synthesis of dihydroisoquinoline derivatives and their applications in organic chemistry. For example, the work on amidomercuration-cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives has shown how specific functional groups can influence cyclization reactions, leading to the formation of tetrahydroquinoline derivatives (Berger & Kerly, 1993). Similarly, studies on the synthesis of aryl-substituted triamidoamine ligands and their molybdenum(IV) complexes (Greco, Popa, & Schrock, 1998) contribute to the understanding of how substituents on the dihydroisoquinoline ring can affect complex formation and stability.

Antifungal Activities

Research on 2-aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium bromides has revealed their potential as antifungal agents (Yang et al., 2013). These compounds have been evaluated for their effectiveness against various fungi, showing higher activity than some commercial fungicides. The structure-activity relationship studies indicate that specific substituents on the N-aromatic ring significantly influence antifungal activity.

In addition, the synthesis and evaluation of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium salts as potential antifungal agents (Zhu et al., 2016) have provided further insights into the design of new antifungal compounds. These studies demonstrate the importance of substitution patterns and the type of functional groups in enhancing antifungal potency.

Safety and Hazards

特性

IUPAC Name |

2-[(4-tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45FN.BrH/c1-5-6-7-8-9-10-11-12-13-14-30-29-20-19-28(32)23-26(29)21-22-33(30)24-25-15-17-27(18-16-25)31(2,3)4;/h15-20,23H,5-14,21-22,24H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXSMZZHSACBNH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=[N+](CCC2=C1C=CC(=C2)F)CC3=CC=C(C=C3)C(C)(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661995 |

Source

|

| Record name | 2-[(4-tert-Butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914917-58-1 |

Source

|

| Record name | 2-[(4-tert-Butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

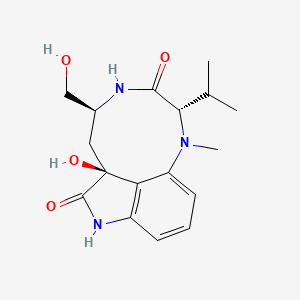

![(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate](/img/structure/B562865.png)

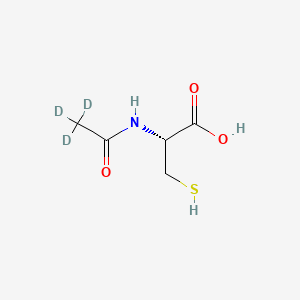

![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)

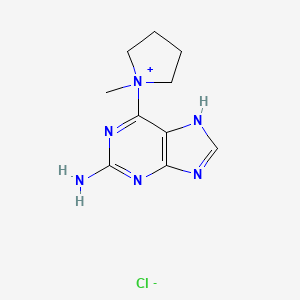

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)